Methyl 4-amino-4-(3-methylthiophen-2-yl)butanoate is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by its unique molecular structure, which includes a butanoate group and a thiophene ring, making it of interest in various scientific fields, particularly medicinal chemistry. This compound is not widely known compared to more common amino acids or their derivatives, but it has potential applications in drug development and synthesis.
The compound can be sourced from various chemical suppliers and databases, including BenchChem, PubChem, and ChemicalBook, which provide detailed information on its properties, synthesis methods, and applications.
Methyl 4-amino-4-(3-methylthiophen-2-yl)butanoate is classified as an amino acid derivative. It features both an amine functional group and a carboxylic acid derivative (ester), placing it within the broader category of organic compounds that exhibit biological activity.
The synthesis of Methyl 4-amino-4-(3-methylthiophen-2-yl)butanoate can be achieved through several methods, including:
The synthesis may involve reagents such as:
The reaction conditions often include moderate temperatures (around 70-90°C) and may require solvents like N,N-dimethylformamide for optimal yields.
Methyl 4-amino-4-(3-methylthiophen-2-yl)butanoate has a complex structure that can be represented by its molecular formula . The key features include:
The molecular weight of Methyl 4-amino-4-(3-methylthiophen-2-yl)butanoate is approximately 239.34 g/mol. The structural representation can be derived from computational chemistry software or databases that provide two-dimensional and three-dimensional models.
Methyl 4-amino-4-(3-methylthiophen-2-yl)butanoate can participate in various chemical reactions typical for amino acids and esters:
The reactivity of this compound can be influenced by factors such as pH, temperature, and the presence of catalysts. Understanding these parameters is crucial for optimizing reactions involving this compound.
The mechanism of action for Methyl 4-amino-4-(3-methylthiophen-2-yl)butanoate primarily revolves around its interaction with biological systems. As an amino acid derivative, it may influence metabolic pathways or act as a precursor for synthesizing biologically active molecules.
Research has shown that similar compounds can modulate neurotransmitter systems or serve as inhibitors for specific enzymes. The exact mechanisms would need further investigation through experimental studies to elucidate its biological effects.
Methyl 4-amino-4-(3-methylthiophen-2-yl)butanoate exhibits several notable physical properties:
Key chemical properties include:
These properties suggest that the compound is relatively stable under standard laboratory conditions but may require careful handling due to its flammability at elevated temperatures.
Methyl 4-amino-4-(3-methylthiophen-2-yl)butanoate has potential applications in:
GABA transporters (GATs) are transmembrane proteins critical for regulating extracellular γ-aminobutyric acid (GABA) concentrations, thereby maintaining inhibitory tone in the central nervous system (CNS). Four subtypes exist in humans: GAT1 (SLC6A1), GAT2 (SLC6A13), GAT3 (SLC6A11), and BGT1 (SLC6A12, betaine/GABA transporter) [5] [6]. Among these, GAT1 accounts for ~80% of synaptic GABA reuptake, primarily into presynaptic neurons, while GAT3 localizes to perisynaptic astrocytes and clears ~20% of synaptic GABA [1] [5]. BGT1 exhibits dual affinity for GABA and the osmolyte betaine, with limited CNS expression but potential extrasynaptic roles [5] [8].
Transport kinetics involve sodium/chloride-dependent symport mechanisms. GATs cycle through outward-open (substrate-binding), occluded, and inward-open (substrate-release) conformations [6]. Dysregulation alters GABAergic inhibition, impacting neuronal excitability. For example, GAT1 blockade by tiagabine elevates synaptic GABA levels, demonstrating transporter modulation as a therapeutic strategy for excitability disorders [7] [10].
Table 1: Classification and Functional Properties of GABA Transporters
| Transporter | Human Gene | Primary Localization | Substrate Affinity (GABA) | Key Inhibitors |
|---|---|---|---|---|
| GAT1 | SLC6A1 | Neuronal presynaptic terminals | High (Km ~7 μM) | Tiagabine, NO-711 |
| GAT3 | SLC6A11 | Astrocytic processes | Moderate (Km ~18 μM) | SNAP-5114 |
| BGT1 | SLC6A12 | Liver, kidney, BBB, extrasynaptic CNS | Low (Km ~100–300 μM) | EF1502, RPC-425 |
| GAT2 | SLC6A13 | Peripheral organs (liver/kidney) | Low | Not well characterized |
Neuropathic pain (NP) arises from maladaptive plasticity in nociceptive pathways, characterized by central disinhibition and hyperexcitability. GABAergic dysfunction is a hallmark, with diminished inhibitory neurotransmission enabling unchecked excitatory signaling [1]. Preclinical models (e.g., chemotherapy-induced neuropathy via oxaliplatin/paclitaxel, diabetic neuropathy via streptozotocin) demonstrate reduced GABA synthesis, impaired receptor function, and aberrant GAT expression [1].
Specifically, spinal cord GAT1 downregulation compromises GABA reuptake, paradoxically depleting presynaptic GABA reserves due to deficient recycling [1] [10]. Astrocytic GAT3/BGT1 dysregulation further disrupts GABA-glutamine cycling, reducing substrate for neuronal GABA synthesis. This exacerbates disinhibition, manifesting as tactile allodynia and thermal hyperalgesia – key NP phenotypes reversible upon GABAergic restoration [1] [7].
Non-selective GAT inhibition (e.g., tiagabine) shows efficacy in NP models but induces motor sedation and dizziness due to ubiquitous GAT1 blockade [1] [7]. Subtype-selective agents offer improved therapeutic windows:
Design priorities include brain penetration (for centrally mediated NP), subtype specificity, and prodrug strategies to enhance bioavailability of amino acid-based inhibitors [1] [10].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6